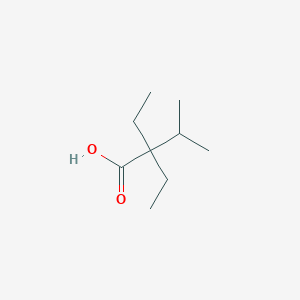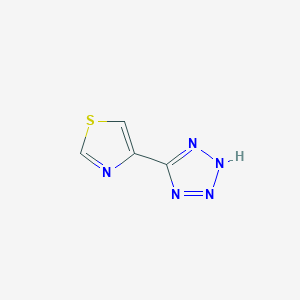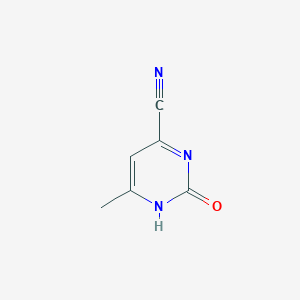![molecular formula C14H20N2O2 B6597525 tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate CAS No. 180080-94-8](/img/structure/B6597525.png)
tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate
Descripción general
Descripción
Tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate, also known as TBAP-C, is a synthetic compound commonly used in laboratory experiments and scientific research. TBAP-C has a wide range of applications and has been studied to understand its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate is not completely understood. However, it is believed that this compound acts as an agonist at the GABA-A receptor, which is a type of neurotransmitter receptor. The activation of the GABA-A receptor is thought to lead to the inhibition of neural activity, resulting in a sedative effect.
Biochemical and Physiological Effects
This compound has been studied to understand its biochemical and physiological effects. Studies have shown that this compound has a sedative effect, which is thought to be due to the activation of the GABA-A receptor. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate has several advantages for laboratory experiments. This compound is a relatively stable compound, which makes it easy to store and handle. In addition, this compound is non-toxic and non-irritating, which makes it safe to use in laboratory experiments. However, this compound has some limitations for laboratory experiments. This compound is a relatively expensive compound, which can limit its use in some experiments. In addition, this compound is not soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate research. One potential future direction is to further study the biochemical and physiological effects of this compound. This could include studying the effects of this compound on other biochemical pathways, such as the regulation of hormones or enzymes. Another potential future direction is to study the potential therapeutic uses of this compound. This could include studying the potential of this compound to be used as an anti-cancer drug or an anti-inflammatory drug. Additionally, further research could be done to study the potential of this compound to be used as a sedative or an anxiolytic. Finally, further research could be done to study the potential of this compound to be used as an antioxidant.
Métodos De Síntesis
Tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate is synthesized by a three-step process. The first step is the reaction of tert-butyl isocyanate with 3-aminophenol to obtain the aminocyclopropane intermediate. The second step is the reaction of the aminocyclopropane intermediate with chloroform to obtain the chlorocyclopropane intermediate. The third step is the reaction of the chlorocyclopropane intermediate with tert-butyl bromide to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
Tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate has been used in scientific research to study the biochemical and physiological effects of the compound. This compound has been used in studies to understand the effects of the compound on cell growth, gene expression, and protein expression. This compound has also been used to study the effects of the compound on the regulation of hormones, enzymes, and other biochemical pathways.
Propiedades
IUPAC Name |
tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)16-14(7-8-14)10-5-4-6-11(15)9-10/h4-6,9H,7-8,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADHMXVNYDEMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152358 | |
| Record name | Carbamic acid, [1-(3-aminophenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180080-94-8 | |
| Record name | Carbamic acid, [1-(3-aminophenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180080-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [1-(3-aminophenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6597511.png)





